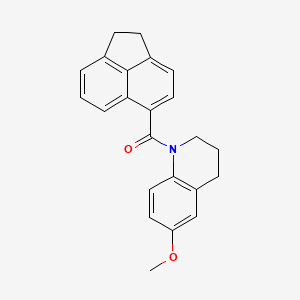
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline, also known as DMAT, is a chemical compound that has been widely studied for its potential therapeutic applications. DMAT belongs to the class of tetrahydroquinolines, which have been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
作用機序
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline acts by inhibiting the activity of protein kinases, specifically the heat shock protein 90 (HSP90) chaperone complex. HSP90 is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cell signaling pathways that promote tumor growth and survival. By inhibiting HSP90, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral drugs. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline as a research tool is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in various biological processes. However, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, the synthesis of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
Future research on 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline could focus on developing more efficient synthesis methods to improve its availability for research and drug development. Additionally, further studies could be conducted to better understand the off-target effects of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline and develop strategies to minimize these effects. Finally, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline could be explored as a potential therapeutic agent for a wider range of diseases, including viral infections and inflammatory disorders.
合成法
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-acetylnaphthalene with 3,4-dimethoxybenzaldehyde, followed by reduction with lithium aluminum hydride and cyclization with ammonium acetate. The yield of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline obtained through this method is typically around 50%.
科学的研究の応用
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-18-10-12-21-17(14-18)5-3-13-24(21)23(25)20-11-9-16-8-7-15-4-2-6-19(20)22(15)16/h2,4,6,9-12,14H,3,5,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWOIWDEXQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihydroacenaphthylen-5-yl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

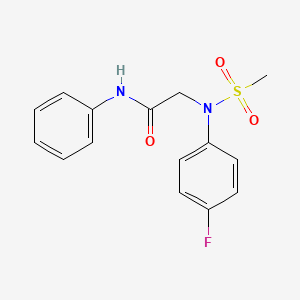
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
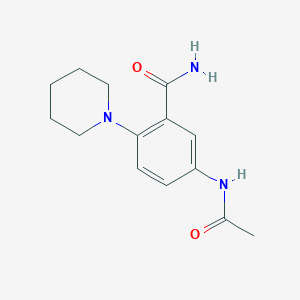
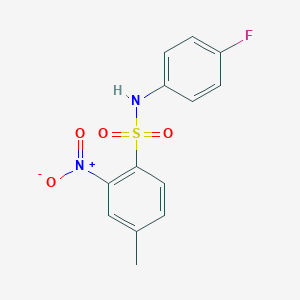
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
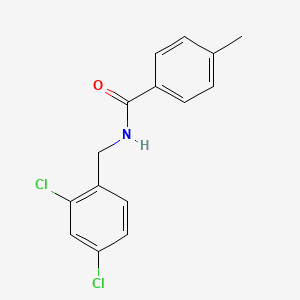
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
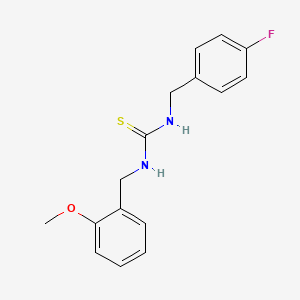
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
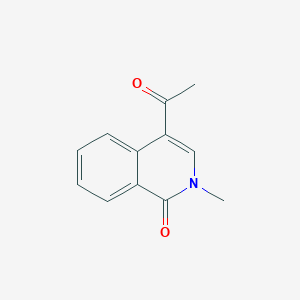
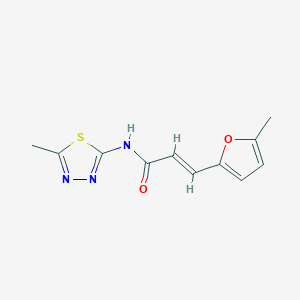
![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)